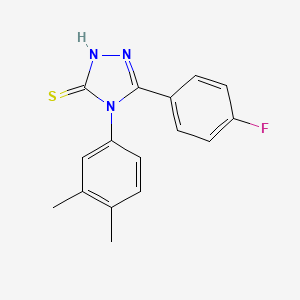
4-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DFTT, and it has been found to possess several unique properties that make it an ideal candidate for various applications.
科学研究应用
DFTT has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess potent antifungal and antibacterial properties, and it has been used to develop new drugs for the treatment of infectious diseases. Furthermore, DFTT has been found to exhibit significant anticancer activity, and it has been used to develop new chemotherapeutic agents. Additionally, DFTT has been found to possess potent antioxidant properties, and it has been used to develop new drugs for the treatment of oxidative stress-related diseases.
作用机制
The mechanism of action of DFTT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the survival and proliferation of microorganisms and cancer cells. Furthermore, DFTT has been found to scavenge free radicals and prevent oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
DFTT has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including fungi and bacteria. Furthermore, DFTT has been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, DFTT has been found to scavenge free radicals and prevent oxidative damage to cells and tissues.
实验室实验的优点和局限性
DFTT possesses several advantages for lab experiments. It is readily available, and it can be synthesized in high purity and yield. Furthermore, DFTT exhibits potent activity against various microorganisms and cancer cells, making it an ideal candidate for drug development. However, DFTT also has some limitations. Its mechanism of action is not fully understood, and it may exhibit toxicity at high concentrations.
未来方向
There are several future directions for the research and development of DFTT. One potential direction is the development of new drugs for the treatment of infectious diseases and cancer. Furthermore, DFTT may be used to develop new antioxidants for the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of DFTT and its potential toxicity.
合成方法
The synthesis of DFTT involves the reaction of 3,4-dimethylphenylhydrazine, 4-fluorobenzaldehyde, and thiosemicarbazide in the presence of a catalyst. The reaction is carried out in a solvent, and the resulting product is purified using column chromatography. This method has been found to be highly efficient, and it yields DFTT in high purity and yield.
属性
IUPAC Name |
4-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S/c1-10-3-8-14(9-11(10)2)20-15(18-19-16(20)21)12-4-6-13(17)7-5-12/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHKQSWTUJGMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-ethyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B5841642.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5841648.png)
![3-(4-fluorophenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B5841649.png)

![3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841660.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide](/img/structure/B5841673.png)
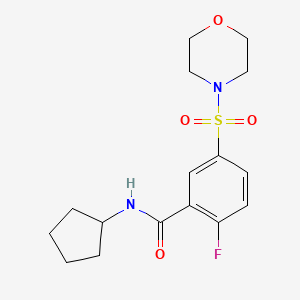

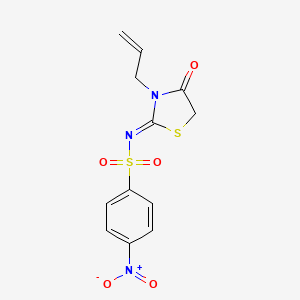
![1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5841695.png)
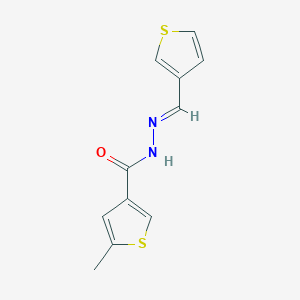
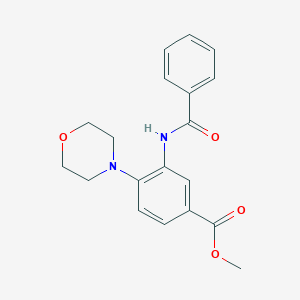
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5841726.png)
![1-[2-(methylthio)phenyl]-1H-tetrazole-5-thiol](/img/structure/B5841733.png)